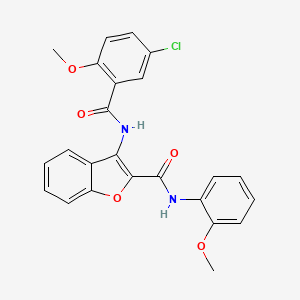

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Description

The compound 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative characterized by a central benzofuran core substituted with a 5-chloro-2-methoxybenzamido group at the 3-position and an N-(2-methoxyphenyl)carboxamide moiety at the 2-position. Benzofuran-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name |

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-18-12-11-14(25)13-16(18)23(28)27-21-15-7-3-5-9-19(15)32-22(21)24(29)26-17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEOREPCLIVEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amino derivatives resulting from the reduction of the carboxamide group.

Substitution: New compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related analogs from the provided evidence:

Physicochemical Properties

Molecular Weight :

- The thiophene substituent in introduces lipophilicity, which may enhance membrane permeability but reduce water solubility. The sulfonamide in offers hydrogen-bonding capacity, likely improving solubility in polar solvents relative to carboxamides.

- The dimethyl groups in may sterically hinder binding to active sites, while the sulfone moiety could influence metabolic stability.

Biological Activity

3-(5-Chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure highlights the presence of multiple functional groups that may contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of HDACs. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The specific interactions between this compound and HDAC enzymes can alter histone acetylation status, leading to changes in gene expression patterns that favor tumor suppression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), NCI-H23 (lung cancer)

- IC50 Values : The compound showed IC50 values ranging from 1.48 to 47.02 µM for A549 cells and 0.49 to 68.9 µM for NCI-H23 cells, indicating potent growth inhibition at micromolar concentrations .

Mechanistic Insights

Further investigation into the effects on cell cycle progression revealed that treatment with this compound resulted in G1 phase arrest and increased apoptosis in sensitive cell lines. The apoptotic pathway was confirmed through assays measuring caspase activation and PARP cleavage.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding tumor growth inhibition. The compound was administered at varying doses, with observed reductions in tumor size correlating with increased dosages. Notably, the safety profile was favorable, with minimal toxicity reported at therapeutic doses.

Comparative Analysis with Other Compounds

| Compound Name | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HDACs | 1.48 - 68.9 | HDAC inhibition |

| Doxorubicin | Topoisomerase II | 0.1 - 0.5 | DNA intercalation |

| Etoposide | Topoisomerase II | 0.5 - 10 | DNA strand breakage |

This table illustrates the comparative potency and mechanisms of action among different anticancer agents.

Case Studies

Several case studies have been published highlighting the efficacy of benzofuran derivatives similar to our compound:

- Study on Lung Cancer : A study demonstrated that benzofuran derivatives significantly inhibited lung cancer cell proliferation through HDAC inhibition, leading to enhanced apoptosis .

- Antiproliferative Activity : Another investigation reported that compounds with similar structural motifs exhibited IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, showcasing their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.